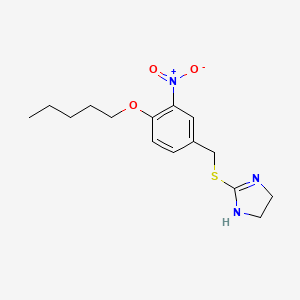![molecular formula C22H17N3O6 B11657330 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11657330.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, and a nitrophenoxy group
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxy group is introduced to the benzoxazole ring.
Formation of the Acetamide Linkage: This is typically done by reacting the benzoxazole derivative with an acylating agent.
Introduction of the Nitrophenoxy Group: The final step involves the substitution reaction where the nitrophenoxy group is introduced to the acetamide linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide can be compared with other similar compounds, such as:
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
- N~2~-1,3-benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide
These compounds share structural similarities but differ in their functional groups and substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications
Properties
Molecular Formula |
C22H17N3O6 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C22H17N3O6/c1-29-19-11-6-14(22-24-17-4-2-3-5-20(17)31-22)12-18(19)23-21(26)13-30-16-9-7-15(8-10-16)25(27)28/h2-12H,13H2,1H3,(H,23,26) |
InChI Key |
NKWQOEYOUSSMCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[benzyl(methyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11657255.png)
![Ethyl 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11657259.png)
![N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B11657266.png)
![Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B11657272.png)
![5-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11657279.png)
![10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11657292.png)

![N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11657297.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11657298.png)


![(5E)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11657307.png)
![(2Z,5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11657328.png)
